

# Structural Analysis of Methyl 2-cyano-5-methoxybenzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Methyl 2-cyano-5-methoxybenzoate
Cat. No.:	B156419

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of **Methyl 2-cyano-5-methoxybenzoate**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and predictive models to offer a comprehensive overview of its chemical properties, a plausible synthetic pathway, and potential biological significance. This approach provides a foundational understanding for researchers engaging with this and related chemical entities.

## Chemical Structure and Properties

**Methyl 2-cyano-5-methoxybenzoate** is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methoxy group, and a methyl ester group. The relative positions of these functional groups are crucial for the molecule's reactivity and biological interactions.

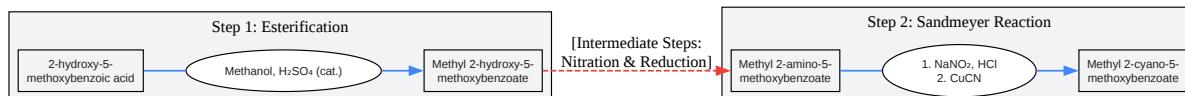
Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	191.18 g/mol
XlogP	1.8
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4
Rotatable Bond Count	3

Note: These values are predicted based on computational models and data from analogous compounds.

## Synthesis Pathway

A potential synthetic route to **Methyl 2-cyano-5-methoxybenzoate** can be adapted from established methods for the synthesis of substituted benzoic acid esters. A plausible two-step process starting from commercially available 2-hydroxy-5-methoxybenzoic acid is outlined below.



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Caption: Proposed synthesis workflow for **Methyl 2-cyano-5-methoxybenzoate**.

## Experimental Protocol: Proposed Synthesis

### Step 1: Esterification of 2-hydroxy-5-methoxybenzoic acid

- Dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.

- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography to yield **Methyl 2-hydroxy-5-methoxybenzoate**.

#### Step 2: Conversion to **Methyl 2-cyano-5-methoxybenzoate** (via Sandmeyer Reaction)

Note: This step first requires the conversion of the hydroxyl group to an amino group, typically through nitration followed by reduction, to yield **Methyl 2-amino-5-methoxybenzoate**.

- Dissolve **Methyl 2-amino-5-methoxybenzoate** in a cold aqueous solution of hydrochloric acid.
- Add a solution of sodium nitrite in water dropwise at 0-5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide.
- Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with an organic solvent, wash, and dry.
- Purify by recrystallization or column chromatography to obtain **Methyl 2-cyano-5-methoxybenzoate**.

## Spectroscopic Analysis (Predicted)

The following tables summarize the predicted spectroscopic data for **Methyl 2-cyano-5-methoxybenzoate**, which are crucial for its identification and structural confirmation.

Table 2: Predicted  $^1\text{H}$  NMR Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.6	d	1H	Aromatic H
~7.2	dd	1H	Aromatic H
~7.0	d	1H	Aromatic H
~3.9	s	3H	-OCH <sub>3</sub> (ester)
~3.8	s	3H	-OCH <sub>3</sub> (ether)

Table 3: Predicted  $^{13}\text{C}$  NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (ester)
~158	Aromatic C-O
~135	Aromatic C
~120	Aromatic C
~118	Aromatic C-CN
~117	C≡N
~115	Aromatic C
~56	-OCH <sub>3</sub> (ether)
~53	-OCH <sub>3</sub> (ester)
~110	Aromatic C-CN

Table 4: Predicted IR Spectroscopy Data

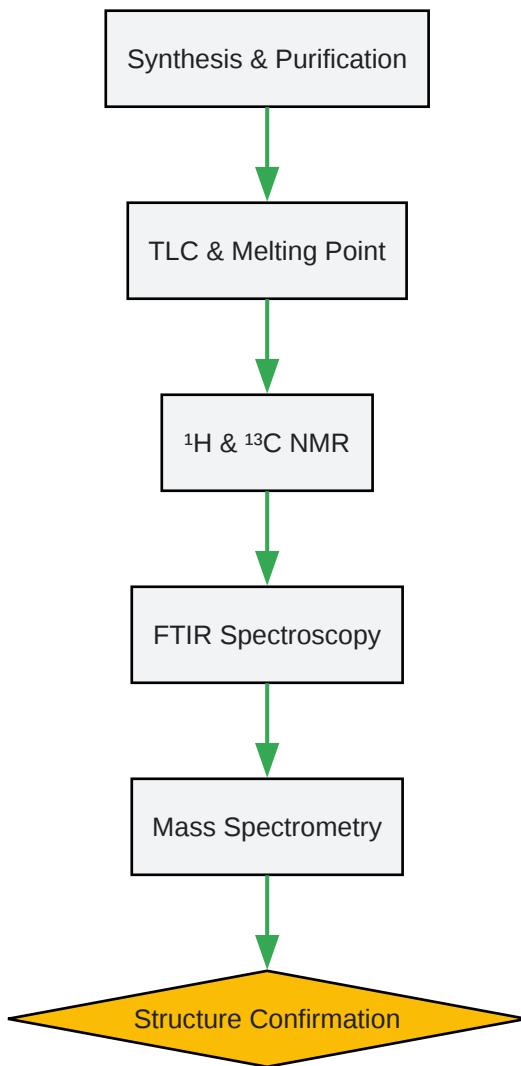
Wavenumber (cm <sup>-1</sup> )	Functional Group
~2230	C≡N stretch
~1725	C=O stretch (ester)
~1600, 1480	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~1100	C-O stretch (ester)

Table 5: Predicted Mass Spectrometry Data (EI)

m/z	Interpretation
191	[M] <sup>+</sup> (Molecular Ion)
160	[M - OCH <sub>3</sub> ] <sup>+</sup>
132	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Analytical Workflow

The structural elucidation of a newly synthesized batch of **Methyl 2-cyano-5-methoxybenzoate** would follow a standard analytical workflow.



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Caption: Standard analytical workflow for structural elucidation.

## Potential Biological and Pharmacological Significance

While specific biological data for **Methyl 2-cyano-5-methoxybenzoate** is not widely published, the cyanobenzoate scaffold is present in various biologically active molecules. Substituted cyanobenzoates have been investigated for a range of activities. For instance, some 2-cyanoacrylate derivatives have shown significant herbicidal activities.<sup>[1]</sup> The presence of the cyano and methoxy groups can influence the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological targets.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological profile of this compound.

## Conclusion

This technical guide provides a foundational understanding of **Methyl 2-cyano-5-methoxybenzoate** based on predictive modeling and data from analogous structures. The proposed synthetic route and predicted spectroscopic data serve as a valuable starting point for researchers. The potential for biological activity, suggested by the cyanobenzoate core, warrants further investigation into its pharmacological properties. As with any predictive analysis, experimental validation of the data presented herein is essential for advancing research and development involving this compound.

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## References

- 1. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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